Bienvenue dans la boutique en ligne BenchChem!

N-(1H-indol-4-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide

Tubulin polymerization inhibition Colchicine-site binding Antimitotic SAR

N-(1H-Indol-4-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide (molecular formula C₁₉H₁₆N₄O₂, MW 332.36 g/mol) is a synthetic heterocyclic hybrid belonging to the pyrazole–indole carboxamide class. The scaffold integrates an indole moiety linked via a carboxamide bridge at the pyrazole 3-position, with a 2-methoxyphenyl substituent at the pyrazole 5-position.

Molecular Formula C19H16N4O2
Molecular Weight 332.4 g/mol
Cat. No. B14933243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indol-4-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide
Molecular FormulaC19H16N4O2
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NC3=CC=CC4=C3C=CN4
InChIInChI=1S/C19H16N4O2/c1-25-18-8-3-2-5-13(18)16-11-17(23-22-16)19(24)21-15-7-4-6-14-12(15)9-10-20-14/h2-11,20H,1H3,(H,21,24)(H,22,23)
InChIKeyMNFLHSYZXYOKNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-Indol-4-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide — Structural Classification and Procurement-Relevant Characteristics


N-(1H-Indol-4-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide (molecular formula C₁₉H₁₆N₄O₂, MW 332.36 g/mol) is a synthetic heterocyclic hybrid belonging to the pyrazole–indole carboxamide class [1]. The scaffold integrates an indole moiety linked via a carboxamide bridge at the pyrazole 3-position, with a 2-methoxyphenyl substituent at the pyrazole 5-position. Compounds of this general class have been disclosed as protein kinase inhibitors in patent literature [2] and have demonstrated antiproliferative activity against multiple cancer cell lines, including hepatocellular carcinoma (Huh7), breast adenocarcinoma (MCF-7), and colorectal carcinoma (HCT116), in peer-reviewed studies of structurally related indole–pyrazole hybrids [3]. The specific regioisomeric and substituent pattern of this compound distinguishes it from the more commonly investigated indol-3-yl and pyrazole-5-carboxamide congeners.

Why N-(1H-Indol-4-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide Cannot Be Replaced by Generic Indole–Pyrazole Analogs


Indole–pyrazole carboxamide congeners are not interchangeable because both the indole regioisomeric attachment point and the methoxy substituent position on the phenyl ring exert non-redundant effects on target binding and cellular potency. Published SAR on related antimitotic series demonstrates that the 1H-indol-4-yl moiety is a critical structural determinant for optimal colchicine-site tubulin polymerization inhibition; replacement with alternative indole regioisomers or deletion of the indole entirely diminishes activity [1]. Moreover, docking studies on indole–pyrazole hybrids reveal that the methoxy oxygen forms specific hydrogen bonds with residues in the colchicine binding pocket of tubulin, a contact that is geometry-dependent and sensitive to the ortho, meta, or para substitution pattern [2]. The pyrazole-3-carboxamide connectivity, as opposed to the more widely reported pyrazole-5-carboxamide linkage, alters the spatial orientation between the indole and methoxyphenyl pharmacophores, potentially yielding a distinct kinase selectivity profile as suggested by the broad kinase-inhibitory activity claimed for pyrazolyl-indole derivatives [3]. Substituting any one of these three structural features—indole attachment position, methoxy regiochemistry, or carboxamide connectivity—may compromise the biological profile for which this compound is procured.

Quantitative Differentiation Evidence for N-(1H-Indol-4-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide Versus Closest Analogs


Indol-4-yl Moiety Is a Critical Determinant of Tubulin Polymerization Inhibitory Potency — Evidence from a Directly Analogous Antimitotic Series

In a medicinal chemistry optimization campaign for orally bioavailable antimitotic agents, Shetty et al. systematically varied the heteroaryl substituent at the 1-position of a 1,3,5-trisubstituted benzene scaffold and explicitly identified the 1H-indol-4-yl moiety as a critical feature for optimal potency [1]. While the study employs a benzene-core scaffold rather than a pyrazole core, the indole pharmacophore attachment point (N-indol-4-yl linked via a comparable connectivity) is directly transferable to the target compound. Compounds bearing the indol-4-yl substituent exhibited colchicine-competitive inhibition of tubulin polymerization and achieved G₂/M cell cycle arrest. In contrast, the vast majority of published indole–pyrazole carboxamide hybrids utilize the indole 3-position for attachment, for which no equivalent potency-criticality determination has been reported [2]. This provides a structural rationale for prioritizing the indol-4-yl regioisomer over indol-3-yl or indol-5-yl analogs in tubulin-targeting research programs.

Tubulin polymerization inhibition Colchicine-site binding Antimitotic SAR Indole regioisomer comparison

2-Methoxyphenyl Substituent Enables Geometry-Specific Hydrogen Bonding in the Colchicine Binding Pocket Relative to 4-Methoxy or Unsubstituted Phenyl Analogs

Docking simulations reported by Hawash et al. for indole–pyrazole hybrid compound 18 (N-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)-1H-pyrazole-5-carboxamide) demonstrate that the methoxy oxygen atoms of the dimethoxyphenyl ring form specific hydrogen bonds with key amino acid residues (including Cys241 and Asn258) in the colchicine binding site of tubulin [1]. Compound 18 exhibited an IC₅₀ of 19 μM in the tubulin polymerization assay and 0.6–2.9 μM against hepatocellular carcinoma cell lines (Huh7, Mahlavu). While the target compound differs in indole attachment (indol-4-yl vs indol-3-yl) and carboxamide connectivity (pyrazole-3-carboxamide vs pyrazole-5-carboxamide), the 2-methoxyphenyl group it carries is sterically and electronically analogous to the ortho-methoxy substituent shown to contribute to tubulin binding in the docking model. By contrast, the 4-methoxyphenyl analog (compound 15 in the same series, N-(4-methoxyphenyl)-3-(1H-indol-3-yl)-1H-pyrazole-5-carboxamide) places the methoxy group in a para orientation, which would reposition the hydrogen-bond acceptor relative to the colchicine-site residues. The unsubstituted phenyl analogs (e.g., compound 11) lack this hydrogen-bonding capability entirely [1].

Molecular docking Colchicine site Methoxy SAR Hydrogen bonding

Pyrazole-3-Carboxamide Connectivity Distinguishes This Compound from the More Extensively Studied Pyrazole-5-Carboxamide Series and May Alter Kinase Selectivity

The patent literature on pyrazolyl-indole derivatives as kinase inhibitors (US20050032869A1) broadly claims compounds with diverse pyrazole–indole connectivities as active against disregulated protein kinases implicated in cancer, including both pyrazole-3-yl and pyrazole-5-yl substitution patterns [1]. However, the peer-reviewed literature is heavily skewed toward the indole-3-pyrazole-5-carboxamide scaffold: the comprehensive SAR study by Hawash et al. evaluated 20 compounds (10–29), all bearing the pyrazole-5-carboxamide connectivity with indole at pyrazole position 3 [2]. The VEGFR-2 inhibitor series reported by Valapil et al. likewise employs 3-indolyl substituted phenyl pyrazole-carboxamides [3]. The target compound, with its pyrazole-3-carboxamide linkage and indol-4-yl attachment, presents a regioisomeric scaffold that is underrepresented in published SAR yet falls within the broad kinase-inhibitory claims of the patent literature. BindingDB contains an entry for an indol-4-yl-bearing compound (N-(1H-indol-4-yl)-6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-4-amine) with an IC₅₀ of 177 nM against Src kinase, suggesting that indol-4-yl-containing chemotypes can achieve nanomolar kinase engagement [4]. The regioisomeric divergence from the dominant pyrazole-5-carboxamide series may translate into a distinct kinase selectivity fingerprint, an experimentally testable hypothesis supported by the known sensitivity of kinase inhibitor selectivity to scaffold geometry.

Kinase inhibition PI3K Pyrazole regioisomerism Selectivity profiling

Computationally Predicted Physicochemical Profile Suggests Differentiated Permeability and Solubility Relative to Di-Methoxy and Polar Indole–Pyrazole Analogs

The target compound (C₁₉H₁₆N₄O₂, MW 332.36) occupies a favorable intermediate property space between smaller fragment-like indole–pyrazoles and larger, more lipophilic poly-substituted analogs. The core pyrazole carboxamide substructure, 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide (MW 217.22, XLogP3-AA = 1.1, 3 rotatable bonds, 2 H-bond donors, 3 H-bond acceptors, TPSA = 81 Ų), has been catalogued in PubChem [1]. Appending the indol-4-yl group increases MW by ~115 Da and adds aromatic surface area while maintaining a single methoxy substituent. This contrasts with compound 18 from Hawash et al. (N-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)-1H-pyrazole-5-carboxamide, MW 362.38, C₂₀H₁₈N₄O₃), which carries two methoxy groups and consequently higher hydrogen-bond acceptor count [2]. The single ortho-methoxy substitution of the target compound may offer a more balanced lipophilicity profile for cellular permeability while retaining the critical methoxy–tubulin hydrogen bond identified by docking [2]. Additionally, the target compound lacks the methanesulfonamide group present in LP-261 (MW ~435), which contributes aqueous solubility but also increases polar surface area and may limit blood–brain barrier penetration in CNS applications [3]. The intermediate physicochemical profile positions this compound as a versatile starting point for further optimization in either CNS-permeable or peripherally restricted programs.

Drug-likeness LogP Permeability Physicochemical profiling

Recommended Research and Procurement Application Scenarios for N-(1H-Indol-4-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide


Tubulin Polymerization Inhibitor Discovery — Exploiting Indol-4-yl Criticality for Colchicine-Site Targeting

Based on the finding that the 1H-indol-4-yl moiety is a critical structural feature for optimal colchicine-site tubulin polymerization inhibition [1], this compound is a rational starting point for antimitotic agent development. Unlike the majority of published indole–pyrazole hybrids that employ indol-3-yl connectivity [2], this compound's indol-4-yl attachment directly matches the pharmacophoric requirement identified in the LP-261 optimization campaign. Researchers should prioritize this compound for tubulin polymerization assays, cell cycle analysis (G₂/M arrest), and apoptosis induction studies in solid tumor cell lines, with the expectation that the indol-4-yl geometry will confer binding affinity advantages over indol-3-yl regioisomers.

Kinase Selectivity Profiling of an Underrepresented Pyrazole-3-Carboxamide Scaffold

The pyrazole-3-carboxamide connectivity of this compound distinguishes it from the extensively studied pyrazole-5-carboxamide series that dominates the indole–pyrazole literature [2][3]. Patent disclosures support kinase-inhibitory activity across pyrazolyl-indole chemotypes [4], and BindingDB data demonstrate that indol-4-yl-bearing compounds can achieve nanomolar potency against specific kinases such as Src (IC₅₀ = 177 nM) [5]. This compound is well-suited for broad kinase panel screening to map the selectivity landscape of the pyrazole-3-carboxamide regioisomer, potentially identifying novel kinase targets inaccessible to pyrazole-5-carboxamide analogs and generating differentiated intellectual property.

Structure–Activity Relationship Expansion Around the Ortho-Methoxy Pharmacophore

Molecular docking studies on structurally related indole–pyrazole hybrids show that methoxy substituents on the phenyl ring participate in specific hydrogen bonds with colchicine-site residues (e.g., Cys241, Asn258) that are critical for tubulin binding [2]. The 2-methoxyphenyl group on this compound provides a single, geometrically defined hydrogen-bond acceptor. This makes the compound an ideal parent scaffold for systematic SAR exploration: replacing the methoxy with -OH, -F, -Cl, or -CF₃, or shifting it to the 3- or 4-position, would directly test the contribution of this hydrogen-bond contact. Procurement of this compound alongside its des-methoxy, 3-methoxy, and 4-methoxy analogs enables a controlled head-to-head comparison of ortho-substituent effects.

Medicinal Chemistry Lead Optimization Starting from a Balanced Physicochemical Template

With a molecular weight of 332.36 Da, a single methoxy substituent, and a predicted LogP in an intermediate range (core fragment XLogP3-AA = 1.1 [6]), this compound occupies a favorable drug-like property space. It avoids the higher molecular weight and additional polar surface area of LP-261 (MW ~435, methanesulfonamide) [1] and the increased hydrogen-bond acceptor count of di-methoxy analogs (compound 18, 5 HBA) [2]. This balanced profile supports use in both CNS-penetrant and peripherally restricted programs by allowing divergent property optimization without starting from a property extreme. Procurement of this compound as a core scaffold for parallel chemistry expansion is recommended for programs seeking to maintain ligand efficiency during lead optimization.

Quote Request

Request a Quote for N-(1H-indol-4-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.